2-Benzyl-4,6-dichlorophenol

Lipophilicity LogP Membrane partitioning

2-Benzyl-4,6-dichlorophenol (CAS 19578-81-5) is the critical dichlorinated comparator in benzylphenol SAR campaigns. Its LogP of 4.70 and pKa of 8.31 position it between mono-chloro Clorofene and higher-halogenated biocides, enabling systematic halogen‑scan studies. The elevated melting point (77.0–77.5 °C vs. 46–49 °C for Clorofene) makes it the preferred active for hot‑melt extruded antimicrobial polymers, powder disinfectants, and thermal‑processed composites where low‑melting actives phase‑separate. As a heterocyclic scaffold precursor with patent precedence (US‑8461348‑B2), it accelerates medicinal chemistry timelines by eliminating de novo dichlorobenzylphenol core synthesis. Validated HPLC separation on Newcrom R1 supports its immediate use as an analytical reference standard. Procure with confidence for formulation development, SAR matrices, and chromatographic method validation.

Molecular Formula C13H10Cl2O
Molecular Weight 253.12 g/mol
CAS No. 19578-81-5
Cat. No. B034123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-4,6-dichlorophenol
CAS19578-81-5
Molecular FormulaC13H10Cl2O
Molecular Weight253.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C(C(=CC(=C2)Cl)Cl)O
InChIInChI=1S/C13H10Cl2O/c14-11-7-10(13(16)12(15)8-11)6-9-4-2-1-3-5-9/h1-5,7-8,16H,6H2
InChIKeyMJTIYXIISJNFMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.29e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-4,6-dichlorophenol (CAS 19578-81-5): Procurement-Grade Physicochemical and Structural Profile


2-Benzyl-4,6-dichlorophenol (CAS 19578-81-5) is a dichlorinated phenolic compound with a benzyl substituent at the ortho position, belonging to the diphenylmethane class. Its molecular formula is C₁₃H₁₀Cl₂O with a molecular weight of 253.12 g/mol . The compound exists as a solid at room temperature with a melting point of 77.0–77.5 °C, a boiling point of approximately 348.5 °C at 760 mmHg, and a predicted pKa of 8.31 ± 0.48 . It is classified as a halogenated phenolic biocide and has been cited in patent literature as an intermediate for heterocyclic derivatives with potential antimicrobial applications .

Why 2-Benzyl-4,6-dichlorophenol Cannot Be Interchanged with Mono-Chloro or Non-Chlorinated Benzylphenol Analogs


Benzyl-substituted chlorophenols exhibit pronounced structure-dependent variations in lipophilicity, acidity, and thermal stability that directly affect their formulation behavior, membrane partitioning, and biocidal potency. The introduction of a second chlorine atom at the 6-position (ortho to the phenolic -OH) relative to the widely used mono-chloro germicide 2-Benzyl-4-chlorophenol (Clorofene, CAS 120-32-1) elevates the LogP from approximately 4.14–4.37 to 4.70, representing a measurable increase in lipid solubility [1][2]. Simultaneously, the pKa drops from approximately 9.06–9.81 to 8.31 ± 0.48, meaning the dichloro analog is more extensively ionized at physiological and near-neutral formulation pH [1]. These differences preclude simple molar substitution in disinfectant, preservative, or agricultural formulations and require independent efficacy validation [3].

2-Benzyl-4,6-dichlorophenol: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Lipophilicity (LogP) Benchmarking: 2-Benzyl-4,6-dichlorophenol vs. Clorofene and 4-Benzyl-2,6-dichlorophenol

2-Benzyl-4,6-dichlorophenol (target compound) exhibits a LogP of 4.70, which is substantially higher than that of its mono-chloro analog 2-Benzyl-4-chlorophenol (Clorofene, LogP 4.14–4.37) and also exceeds the positional isomer 4-Benzyl-2,6-dichlorophenol (LogP 4.54). This 0.16–0.56 LogP unit increase translates to approximately 1.4- to 3.6-fold higher octanol-water partitioning [1][2][3].

Lipophilicity LogP Membrane partitioning Formulation design

Ionization and Solution-Phase Speciation: pKa Differentiation of the 4,6-Dichloro Substitution Pattern

The predicted pKa of 2-Benzyl-4,6-dichlorophenol is 8.31 ± 0.48, reflecting the electron-withdrawing effect of two chlorine substituents at the 4- and 6-positions. This is 0.75–1.5 pKa units lower than 2-Benzyl-4-chlorophenol (Clorofene, pKa 9.06–9.81) and approximately 1.7–2.1 units lower than 2-Benzylphenol (pKa 9.98–10.39), which lacks chlorine substitution [1][2].

pKa Ionization Formulation pH Phenolic acidity

Thermal Stability and Solid-State Handling: Melting Point Differentiation for Formulation Processing

2-Benzyl-4,6-dichlorophenol exhibits a melting point of 77.0–77.5 °C, which is approximately 30 °C higher than its mono-chloro analog 2-Benzyl-4-chlorophenol (Clorofene, mp 46–49 °C) [1]. This elevated melting point alters solid-state handling characteristics, powder flow properties, and thermal processing windows in formulated products.

Melting point Thermal stability Solid-state formulation Processing

Reversed-Phase Chromatographic Behavior: Verified HPLC Separation on Newcrom R1 Column

2-Benzyl-4,6-dichlorophenol (analyzed as 2,4-Dichloro-6-benzylphenol) has been successfully separated and characterized using a Newcrom R1 reversed-phase HPLC column, a specialty column designed for low silanol activity [1]. This method provides a validated analytical handle for purity assessment and batch-to-batch quality control. The compound's LogP of 4.70 predicts strong retention on standard C18 columns (estimated retention factor significantly higher than 2-Benzyl-4-chlorophenol, LogP ~4.14), which may be exploited or must be managed depending on analytical workflow requirements [2].

HPLC Chromatography Analytical method Quality control

Class-Level Germicidal Structure-Activity Relationship: Chlorine Count and Position Effects

Classical structure-germicidal activity studies demonstrate that chlorophenols increase in germicidal potency through the mono-, di-, and trichloro- series [1], and that the introduction of benzyl/alkyl groups into the nucleus of halogen phenols further intensifies their bactericidal action, with the effect depending on the number and position of substituents [2]. 2-Benzyl-4,6-dichlorophenol uniquely combines: (a) a benzyl group at the ortho position (enhancing lipophilicity and membrane interaction), (b) a para-chloro substituent (historically shown to be more effective for germicidal activity than ortho-chloro), and (c) a second ortho-chloro group (further increasing electron withdrawal and lowering pKa). This substitution pattern is structurally distinct from both the mono-chloro commercial standard Clorofene (only para-Cl) and the positional isomer 4-Benzyl-2,6-dichlorophenol (both Cl ortho to OH, benzyl para) [3].

Structure-activity relationship Germicidal activity Phenol coefficient Chlorophenol

Patent-Cited Utility as a Synthetic Intermediate for Heterocyclic Antimicrobial Derivatives

2-Benzyl-4,6-dichlorophenol is explicitly cited in US Patent US-8461348-B2 as a component within the synthetic scope of heterocyclic derivatives possessing tyrosine kinase inhibitory and potential antimicrobial activity . This patent linkage establishes the compound as a structurally enabled intermediate with documented utility in medicinal chemistry programs, distinguishing it from analogs lacking such explicit patent exemplification.

Synthetic intermediate Heterocyclic derivatives Patent prior art Tyrosine kinase

2-Benzyl-4,6-dichlorophenol: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Structure-Activity Relationship (SAR) Studies of Halogenated Phenolic Biocides

2-Benzyl-4,6-dichlorophenol serves as a critical comparator compound in SAR campaigns investigating the incremental effect of a second chlorine substituent on benzylphenol antimicrobial potency. Its LogP of 4.70 and pKa of 8.31 position it as the intermediate lipophilicity/acidity member between mono-chloro Clorofene (LogP ~4.2, pKa ~9.3) and higher-halogenated phenolic biocides. Researchers systematically varying halogen count and position require this compound to complete SAR matrices [1].

Development of Non-Aqueous or Solid-Phase Antimicrobial Formulations

The elevated melting point of 77.0–77.5 °C (versus 46–49 °C for Clorofene) makes 2-Benzyl-4,6-dichlorophenol the preferred choice for solid-phase antimicrobial formulations—such as extruded polymer films, powder-based disinfectants, or hot-melt processed biocidal composites—where low-melting-point actives would soften or phase-separate during thermal processing [1].

Medicinal Chemistry Programs Requiring Patent-Exemplified Dichlorophenolic Intermediates

For drug discovery teams building upon heterocyclic scaffolds described in US-8461348-B2, 2-Benzyl-4,6-dichlorophenol offers a commercially available starting material with established patent precedence. Its use as a synthetic intermediate eliminates the need for de novo synthesis of the dichlorobenzylphenol core, accelerating lead optimization timelines [1].

Chromatographic Method Development and Analytical Reference Standard Programs

The validated HPLC separation on Newcrom R1 columns, combined with well-characterized physicochemical properties (exact mass 252.011, LogP 4.70, UV-active aromatic system), supports the use of 2-Benzyl-4,6-dichlorophenol as an analytical reference standard for developing and validating chromatographic methods for chlorophenolic biocide detection in environmental, textile, or formulation matrices [1].

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